4-Ethoxy-3,5-difluorophenylacetonitrile
Overview
Description
4-Ethoxy-3,5-difluorophenylacetonitrile: is an organic compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol . It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Scientific Research Applications
4-Ethoxy-3,5-difluorophenylacetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitrile-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile typically involves the reaction of 4-ethoxy-3,5-difluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acetonitrile group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3,5-difluorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Sodium methoxide, sodium ethoxide, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-difluorophenylacetonitrile involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The presence of the nitrile group allows it to form covalent bonds with active site residues of enzymes, thereby altering their activity. The ethoxy and fluorine substituents contribute to the compound’s overall reactivity and specificity towards its targets .
Comparison with Similar Compounds
3,5-Difluorophenylacetonitrile: Lacks the ethoxy group, resulting in different reactivity and applications.
4-Ethoxyphenylacetonitrile:
3,5-Difluoro-4-methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
Uniqueness: 4-Ethoxy-3,5-difluorophenylacetonitrile is unique due to the combination of ethoxy and fluorine substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research .
Properties
IUPAC Name |
2-(4-ethoxy-3,5-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXYIYRISWHWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275421 | |
Record name | 4-Ethoxy-3,5-difluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-41-7 | |
Record name | 4-Ethoxy-3,5-difluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3,5-difluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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